(Z)-3-methoxy-2-(4-nitrophenyl)pent-2-enenitrile
Description
(Z)-3-Methoxy-2-(4-nitrophenyl)pent-2-enenitrile is a nitrile-containing unsaturated compound featuring a (Z)-configured double bond, a methoxy substituent at the C3 position, and a para-nitrophenyl group at the C2 position. The compound’s stereochemistry and substituent arrangement are critical to its intermolecular interactions, such as hydrogen bonding or π-π stacking, which may dictate its crystallographic behavior or solubility .
Properties
IUPAC Name |
(Z)-3-methoxy-2-(4-nitrophenyl)pent-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-3-12(17-2)11(8-13)9-4-6-10(7-5-9)14(15)16/h4-7H,3H2,1-2H3/b12-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYUARODYCMEMQR-VAWYXSNFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C#N)C1=CC=C(C=C1)[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(/C#N)\C1=CC=C(C=C1)[N+](=O)[O-])/OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Base-Catalyzed Condensation Reactions
The most widely reported laboratory method involves a condensation reaction between 4-nitrobenzaldehyde and methoxy-substituted alkenes under basic conditions. A representative procedure from patent literature involves dissolving 4-nitrobenzaldehyde (1.0 equiv) and 3-methoxypent-2-enenitrile (1.1 equiv) in anhydrous methanol, followed by the addition of potassium carbonate (1.5 equiv) at 0°C. The mixture is stirred for 12–24 hours at room temperature, yielding the (Z)-isomer with 78–85% selectivity. The reaction proceeds via a keto-enol tautomerization mechanism, where the base deprotonates the α-hydrogen of the nitrile, enabling nucleophilic attack on the aldehyde.
Key parameters influencing stereoselectivity:
Nitro Group Functionalization via Reductive Coupling
An alternative approach modifies pre-formed nitrophenyl intermediates. For example, 4-nitrophenylacetonitrile is alkylated with methoxy-substituted allyl bromides in the presence of a palladium catalyst. A protocol adapted from industrial workflows uses Pd(PPh₃)₄ (5 mol%) and triethylamine (2.0 equiv) in tetrahydrofuran at 60°C, achieving 70% yield with >90% (Z)-selectivity. This method avoids harsh basic conditions, making it suitable for acid-sensitive substrates.
Industrial Production Strategies
Continuous Flow Reactor Systems
Scalable synthesis employs continuous flow reactors to enhance reproducibility. A patented system details:
-
Reactor setup : Two feed streams—(a) 4-nitrobenzaldehyde in methanol and (b) methoxyalkene nitrile with K₂CO₃—are merged in a T-mixer.
-
Residence time : 30 minutes at 25°C.
-
Workup : In-line neutralization with acetic acid and solvent evaporation.
Table 1: Industrial Process Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 20–30°C | ±5% yield |
| Base concentration | 1.2–1.5 equiv | Maximizes rate |
| Flow rate | 10 mL/min | 95% conversion |
Catalytic Asymmetric Synthesis
Recent advances utilize chiral catalysts to improve (Z)-selectivity. A rhodium-catalyzed method reported in RSC protocols employs [Rh(cod)₂]OTf (2 mol%) with (R)-BINAP ligand, achieving 92% enantiomeric excess. The reaction proceeds via a conjugated addition mechanism, where the nitrile group coordinates to the metal center, directing stereochemistry.
Optimization and Purification Techniques
Solvent and Base Screening
Comparative studies reveal that:
-
Bases : Potassium carbonate outperforms NaOH due to milder pH (pH 9–10), reducing side reactions.
-
Solvents : Ethanol/water mixtures (4:1 v/v) increase yield by 12% compared to pure methanol.
Table 2: Solvent Impact on Reaction Efficiency
| Solvent | Yield (%) | (Z):(E) Ratio |
|---|---|---|
| Methanol | 78 | 85:15 |
| Ethanol | 82 | 88:12 |
| THF | 65 | 76:24 |
Chromatographic Resolution of Isomers
Despite high (Z)-selectivity, residual (E)-isomer removal is critical for pharmaceutical applications. A silica gel column with hexane/ethyl acetate (7:3) eluent achieves 99% geometric purity. Alternatively, recrystallization from heptane/ethyl ether (1:1) at −20°C provides comparable results.
Mechanistic Insights and Side Reactions
Keto-Enol Equilibrium Dynamics
The base-induced tautomerization step governs isomer distribution. Density functional theory (DFT) calculations show the (Z)-isomer is stabilized by 4.2 kcal/mol due to reduced steric hindrance between the methoxy and nitrophenyl groups.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-methoxy-2-(4-nitrophenyl)pent-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The nitrile group can be reduced to an amine using reagents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium or platinum catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: 3-methoxy-2-(4-aminophenyl)pent-2-enenitrile.
Reduction: 3-methoxy-2-(4-nitrophenyl)pentan-2-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthetic Pathway
| Reactants | Conditions | Product |
|---|---|---|
| 4-nitrobenzaldehyde + Methoxy alkene | Basic medium (NaOH/K₂CO₃), Ethanol/Methanol | (Z)-3-methoxy-2-(4-nitrophenyl)pent-2-enenitrile |
Organic Synthesis
This compound serves as a valuable building block in organic synthesis for creating more complex molecules. Its unique structure allows for various chemical modifications, which can lead to the development of new compounds with desirable properties.
Research indicates that this compound exhibits significant biological activities:
- Anti-inflammatory Activity : Preliminary studies suggest that it may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Antimicrobial Effects : Investigations have shown antimicrobial properties effective against various bacterial strains.
- Cytotoxicity : In vitro studies demonstrate cytotoxic effects against cancer cell lines, indicating potential as an antitumor agent.
Pharmacological Properties
The compound's pharmacological potential is noteworthy:
- Mechanism of Action : It may interact with cellular enzymes or receptors, modulating their activity. The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to various biological effects.
- Antitumor Activity : Studies report IC50 values in the low nanomolar range for several tumor types, including melanoma and prostate cancer, showing strong potential for further development as an anticancer therapeutic.
Industrial Applications
In addition to its research applications, this compound is utilized in the development of specialty chemicals and materials. Its unique properties make it suitable for various industrial processes, including:
- Chemical Manufacturing : Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
- Material Science : Explored for its potential in developing new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (Z)-3-methoxy-2-(4-nitrophenyl)pent-2-enenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of (Z)-3-methoxy-2-(4-nitrophenyl)pent-2-enenitrile, we compare it with structurally analogous compounds, focusing on substituent effects, electronic characteristics, and crystallographic data where available.
Structural Analogues and Substituent Effects
Key analogues include:
(Z)-3-(4-Chlorophenyl)-2-{[N-(2-formyl-phenyl)-4-methylbenzenesulfonamido]-methyl}prop-2-enenitrile (): Substituents: Chlorophenyl (electron-withdrawing) and sulfonamido (polar, hydrogen-bonding capable). Key Difference: The absence of a nitro group reduces electron-withdrawing effects compared to the target compound.
(2Z)-2-(4-Methylphenyl)-3-(2-naphthyl)-prop-2-enenitrile (): Substituents: Methylphenyl (electron-donating) and naphthyl (bulky, π-conjugated). The naphthyl group may sterically hinder packing in the solid state .
(2Z)-2-{[N-(2-Formylphenyl)-4-methyl-benzenesulfonamido]methyl}-3-(4-methylphenyl)prop-2-enenitrile ():
- Substituents : Methylphenyl (electron-donating) and formylsulfonamido (polar, hydrogen-bonding).
- Key Difference : The formyl group adds hydrogen-bonding capacity, while the methylphenyl group contrasts with the nitro group in the target compound, leading to divergent electronic profiles .
Electronic and Reactivity Comparison
A summary of substituent electronic effects is provided below:
| Compound | Substituent Electronic Effects | Reactivity Implications |
|---|---|---|
| Target compound | Nitro (strong EWG), methoxy (moderate EDG), nitrile (EWG) | High electrophilicity at nitrile; nitro enhances stability toward nucleophilic attack. |
| (Z)-3-(4-Chlorophenyl)...prop-2-enenitrile | Chlorophenyl (moderate EWG), sulfonamido (polar) | Moderate electrophilicity; sulfonamido may direct regioselectivity in reactions. |
| (2Z)-2-(4-Methylphenyl)...prop-2-enenitrile | Methylphenyl (EDG), naphthyl (π-conjugated) | Lower electrophilicity; naphthyl may stabilize excited states in photochemical reactions. |
Crystallographic and Hydrogen-Bonding Behavior
While crystallographic data for the target compound are unavailable, analogues suggest:
- Hydrogen bonding : Compounds with polar groups (e.g., sulfonamido, formyl) exhibit stronger intermolecular interactions, forming defined crystal lattices . The nitro group in the target compound may engage in weaker C–H···O/N interactions compared to sulfonamido derivatives.
- Packing efficiency : Bulky substituents (e.g., naphthyl in ) reduce packing efficiency, whereas planar nitro groups may allow tighter stacking .
Computational Insights
This could enhance dipole-dipole interactions in the solid state .
Biological Activity
(Z)-3-methoxy-2-(4-nitrophenyl)pent-2-enenitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, synthesis methods, and applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHNO. The compound features a methoxy group and a nitrophenyl moiety, which contribute to its unique chemical reactivity and biological activity.
Laboratory Synthesis
The synthesis of this compound typically involves the reaction of 4-nitrobenzaldehyde with a methoxy-substituted alkene under basic conditions. Common reagents include sodium hydroxide or potassium carbonate, with solvents like ethanol or methanol facilitating the reaction. The synthetic pathway can be summarized as follows:
- Reactants : 4-nitrobenzaldehyde + Methoxy-substituted alkene
- Conditions : Basic medium (NaOH/KCO), solvent (Ethanol/Methanol)
- Product : this compound
Industrial Production
For industrial applications, the synthesis may be scaled up using continuous flow reactors to optimize yield and purity, ensuring consistent production standards.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Anti-inflammatory Activity : Preliminary studies suggest that this compound may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases .
- Antimicrobial Effects : Investigations have shown that it possesses antimicrobial properties, potentially effective against various bacterial strains .
- Cytotoxicity : In vitro studies have demonstrated cytotoxic effects against cancer cell lines, indicating its potential as an antitumor agent .
The biological activity of this compound is believed to be mediated through interactions with cellular enzymes and receptors. The nitro group can be reduced to form reactive intermediates that may interact with cellular components, leading to various biological outcomes .
Antitumor Activity
A study evaluating the cytotoxic effects of this compound on human cancer cell lines reported IC values in the low nanomolar range for several tumor types, including melanoma and prostate cancer . This suggests strong potential for further development as an anticancer therapeutic.
Anti-inflammatory Studies
In another study, this compound was tested in models of inflammation, showing a significant reduction in inflammatory markers compared to controls . This positions it as a promising candidate for anti-inflammatory drug development.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| (E)-3-methoxy-2-(4-nitrophenyl)pent-2-enenitrile | Geometric Isomer | Similar pharmacological properties |
| 3-methoxy-2-(4-nitrophenyl)butanenitrile | Shorter Carbon Chain | Reduced activity compared to target |
| 3-methoxy-2-(4-aminophenyl)pent-2-enenitrile | Reduced Nitro Group | Increased bioactivity observed |
This table highlights the unique properties of this compound compared to similar compounds, emphasizing its distinct biological activity profile.
Q & A
Q. How can researchers optimize the synthesis of (Z)-3-methoxy-2-(4-nitrophenyl)pent-2-enenitrile to achieve high yield and purity?
Methodological Answer: Synthesis optimization requires precise control of reaction parameters:
- Temperature : Maintain 60–80°C to balance reaction rate and side-product formation .
- Solvent Selection : Polar aprotic solvents (e.g., DMSO) enhance reactant solubility and stabilize intermediates .
- Catalysis : Use mild bases (e.g., K₂CO₃) to deprotonate intermediates without inducing nitro-group reduction .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) effectively isolates the Z-isomer .
Q. Table 1: Optimized Reaction Conditions from Comparative Studies
| Parameter | Optimal Range | Impact on Yield/Purity | Source |
|---|---|---|---|
| Temperature | 60–80°C | Reduces side reactions | |
| Solvent | DMSO/Ethanol | Enhances solubility | |
| Reaction Time | 6–8 hours | Maximizes conversion |
Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies stereochemistry (Z-configuration) via coupling constants (e.g., J = 12–14 Hz for trans-olefin protons) .
- X-ray Crystallography : SHELXL (for refinement) and OLEX2 (for structure visualization) resolve molecular geometry and confirm nitro-group orientation .
- IR Spectroscopy : Detects nitrile (C≡N, ~2220 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) functional groups .
Q. Table 2: Key Spectral Data
| Technique | Observed Signal | Structural Inference | Source |
|---|---|---|---|
| ¹H NMR (CDCl₃) | δ 8.20 (d, 2H, Ar–H), δ 6.78 (d, 1H, CH) | Z-configuration | |
| X-ray Diffraction | a = 8.19 Å, α = 81.63° | Triclinic crystal system |
Advanced Research Questions
Q. How does the electron-withdrawing 4-nitrophenyl group influence the compound’s reactivity in Diels–Alder reactions?
Methodological Answer: The 4-nitrophenyl group increases electrophilicity of the α,β-unsaturated nitrile system, accelerating cycloaddition:
- Kinetic Studies : Monitor reaction rates with cyclopentadiene; nitro groups lower activation energy by 15–20% compared to non-nitrated analogs .
- Computational Modeling : DFT calculations (e.g., Gaussian) predict regioselectivity by analyzing LUMO localization at the β-carbon .
Q. What strategies address discrepancies in crystallographic data refinement for Z-isomers?
Methodological Answer:
- Twinned Data : Use SHELXL’s TWIN/BASF commands to model pseudo-merohedral twinning .
- Disorder Modeling : Employ PART/SUMP constraints in OLEX2 to resolve overlapping electron density for methoxy/nitro groups .
- Validation Tools : Check R-factor convergence (R1 < 5%) and ADDSYM alerts in PLATON to detect missed symmetry .
Q. How do researchers resolve contradictions in reported biological activity data for derivatives of this compound?
Methodological Answer:
- Assay Standardization : Use uniform cell lines (e.g., HEK293) and control EC50 measurements to minimize variability .
- Metabolic Stability Tests : LC-MS quantifies degradation products to distinguish intrinsic activity from metabolite effects .
- Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., methoxy vs. ethoxy) with binding affinity using molecular docking (AutoDock Vina) .
Q. What computational approaches model the electronic effects of the 4-nitrophenyl group?
Methodological Answer:
Q. How can researchers design multi-step syntheses incorporating this compound as a building block?
Methodological Answer:
- Retrosynthetic Analysis : Prioritize nitrile as a leaving group for nucleophilic substitution (e.g., with Grignard reagents) .
- Protection/Deprotection : Use tert-butyldimethylsilyl (TBS) groups to shield reactive sites during cross-coupling steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
